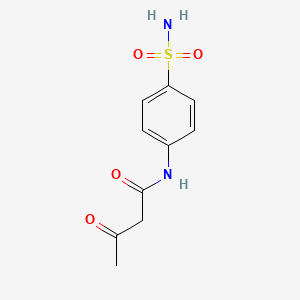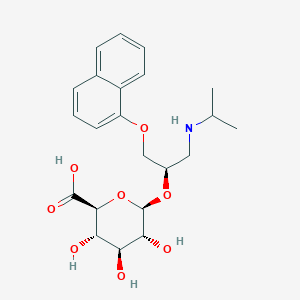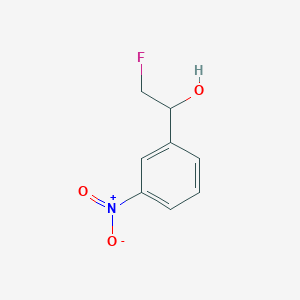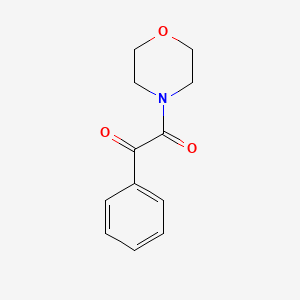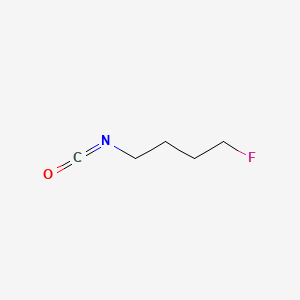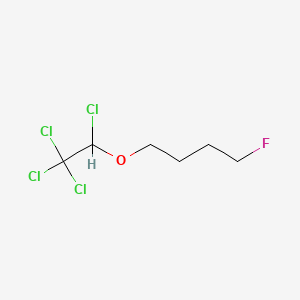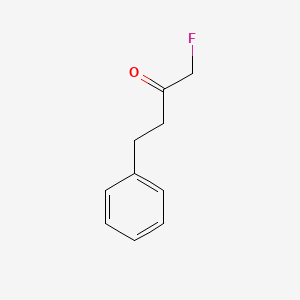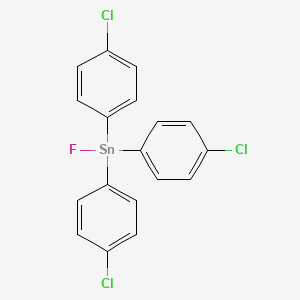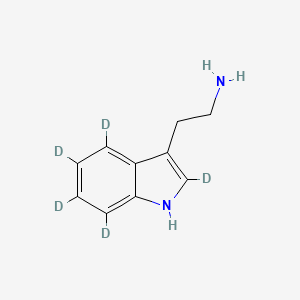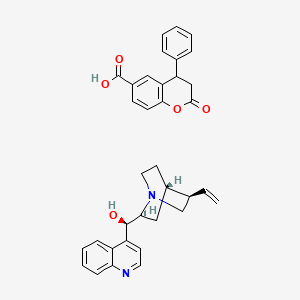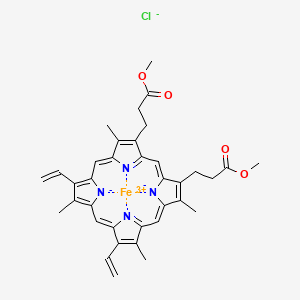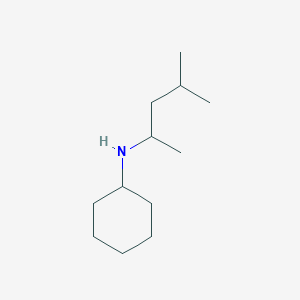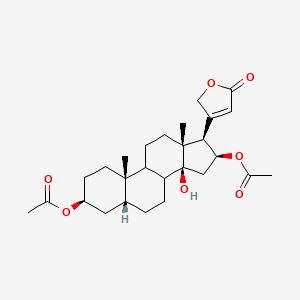
Gitoxigenin 3,16-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gitoxigenin 3,16-diacetate is a derivative of gitoxigenin, a cardenolide glycoside. Cardenolides are a class of organic compounds known for their potent biological activities, particularly as inhibitors of the sodium-potassium ATPase enzyme. This compound is characterized by the presence of acetyl groups at the 3 and 16 positions of the gitoxigenin molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gitoxigenin 3,16-diacetate involves the selective acetylation of gitoxigenin. One common method includes the use of acetic anhydride in the presence of acetic acid and chloroform. This reaction selectively acetylates the hydroxyl groups at the 3 and 16 positions . Another method involves the hydrolysis of this compound in methanolic potassium bicarbonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The acetylation reaction is carefully monitored to avoid over-acetylation or incomplete reactions.
Chemical Reactions Analysis
Types of Reactions
Gitoxigenin 3,16-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the original gitoxigenin molecule .
Scientific Research Applications
Gitoxigenin 3,16-diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cardenolides.
Biology: The compound is used to investigate the biological activities of cardenolides, particularly their effects on cellular processes.
Mechanism of Action
Gitoxigenin 3,16-diacetate exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition disrupts the ion balance across cell membranes, leading to increased intracellular calcium levels. The elevated calcium levels enhance cardiac contractility, making this compound useful in treating heart failure . Additionally, the compound’s inhibition of the sodium-potassium ATPase enzyme has been linked to its potential anti-cancer and anti-viral activities .
Comparison with Similar Compounds
Gitoxigenin 3,16-diacetate is similar to other cardenolides such as digitoxin, digoxin, and ouabain. it is unique due to the specific acetylation at the 3 and 16 positions, which can influence its biological activity and pharmacokinetics .
Similar Compounds
Digitoxin: Lacks hydroxyl groups at positions 12β or 16β of the steroid ring.
Digoxin: Contains a hydroxyl group at position 12β.
Ouabain: Similar to digitoxin but with different sugar moieties attached.
This compound’s unique structure makes it a valuable compound for studying the structure-activity relationships of cardenolides and their potential therapeutic applications.
Properties
CAS No. |
5996-03-2 |
|---|---|
Molecular Formula |
C27H38O7 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[(3S,5R,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-20(25)8-10-26(4)24(17-11-23(30)32-14-17)22(34-16(2)29)13-27(21,26)31/h11,18-22,24,31H,5-10,12-14H2,1-4H3/t18-,19+,20?,21?,22+,24+,25+,26-,27+/m1/s1 |
InChI Key |
ANNNOIZFDGPVNC-UZGQUCAOSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)OC(=O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)
